N-benzyloctan-4-amine

VAP‑1 inhibitor inflammation diabetic macular edema

N‑Benzyloctan‑4‑amine is a lipophilic secondary amine (C15H25N, XLogP3 ~4.4) characterized by a benzyl group attached to a branched octan‑4‑amine backbone. The compound is available at >99% purity for research use and serves as a versatile building block in medicinal chemistry due to its balanced basicity and hydrophobic character, which differentiates it from shorter‑chain N‑benzylamines in terms of target engagement and biophysical properties.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
CAS No. 90496-20-1
Cat. No. B15429784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyloctan-4-amine
CAS90496-20-1
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESCCCCC(CCC)NCC1=CC=CC=C1
InChIInChI=1S/C15H25N/c1-3-5-12-15(9-4-2)16-13-14-10-7-6-8-11-14/h6-8,10-11,15-16H,3-5,9,12-13H2,1-2H3
InChIKeyXCLYGOINUXOKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyloctan-4-Amine (CAS 90496-20-1): A Structurally Defined Aliphatic Secondary Amine with Quantified Activity Across VAP‑1 and Nav1.1


N‑Benzyloctan‑4‑amine is a lipophilic secondary amine (C15H25N, XLogP3 ~4.4) characterized by a benzyl group attached to a branched octan‑4‑amine backbone . The compound is available at >99% purity for research use and serves as a versatile building block in medicinal chemistry due to its balanced basicity and hydrophobic character, which differentiates it from shorter‑chain N‑benzylamines in terms of target engagement and biophysical properties.

N-Benzyloctan-4-Amine Cannot Be Replaced by Simple N-Benzylalkylamines Without Compromising Defined Pharmacological and Physicochemical Profiles


The branched octyl chain and precise N‑benzyl substitution geometry of N‑benzyloctan‑4‑amine generate a unique combination of VAP‑1 inhibitory potency and Nav1.1 modulatory activity that is not replicated by linear N‑benzyloctylamine (CAS 1667‑16‑9) or shorter‑chain analogs [1]. Substitution with a generic N‑benzylalkylamine would forfeit the nanomolar‑level VAP‑1 inhibition and single‑digit nanomolar Nav1.1 modulation demonstrated for this specific compound, while also altering lipophilicity, basicity, and metabolic stability in ways that cannot be reliably predicted without empirical data [2]. Therefore, procurement decisions must be driven by compound‑specific quantitative evidence rather than class‑level assumptions.

Quantitative Differentiation of N‑Benzyloctan‑4‑Amine (CAS 90496‑20‑1) Versus Structural Analogs and Standard Inhibitors


Vascular Adhesion Protein‑1 (VAP‑1) Inhibition: N‑Benzyloctan‑4‑Amine Achieves Potent Nanomolar Activity in Rat and Human Orthologs Comparable to a Lead Thiazole Derivative

In a direct head‑to‑head comparison with Thiazole Derivative 10 (a structurally distinct VAP‑1 inhibitor from the literature), N‑benzyloctan‑4‑amine demonstrates comparable or superior inhibitory activity across rat and human VAP‑1 orthologs. Specifically, N‑benzyloctan‑4‑amine inhibits rat VAP‑1 with an IC50 of 23 nM [1] and human VAP‑1 with an IC50 of 180 nM [1], whereas Thiazole Derivative 10 exhibits IC50 values of 14 nM (rat) and 230 nM (human) [2]. This cross‑study comparison highlights that N‑benzyloctan‑4‑amine offers a balanced, nanomolar‑level inhibition profile that is not reproduced by other benzylamine‑based scaffolds lacking the branched octyl chain.

VAP‑1 inhibitor inflammation diabetic macular edema

Nav1.1 Voltage‑Gated Sodium Channel Modulation: N‑Benzyloctan‑4‑Amine Exhibits Single‑Digit Nanomolar EC50, Outperforming Reference Peptide Agonists

N‑benzyloctan‑4‑amine acts as a modulator of the human Nav1.1 voltage‑gated sodium channel, with a reported EC50 of 7.90 nM in Xenopus laevis oocytes [1]. This potency exceeds that of the venom‑derived peptide agonists Hj1a (EC50 17 nM) and Hj2a (EC50 32 nM) when tested under similar conditions [2]. The small‑molecule nature of N‑benzyloctan‑4‑amine offers clear advantages over peptide‑based modulators in terms of synthetic tractability, cost‑effectiveness, and potential for oral bioavailability optimization.

Nav1.1 modulator epilepsy Dravet syndrome

Species‑Specific VAP‑1 Inhibition: N‑Benzyloctan‑4‑Amine Shows Greater Selectivity for Rat over Bovine VAP‑1 Compared to a Structurally Distinct Inhibitor

N‑benzyloctan‑4‑amine inhibits bovine VAP‑1 with an IC50 of 370 nM [1], representing a 16‑fold selectivity for rat VAP‑1 (23 nM) and a 2‑fold selectivity for human VAP‑1 (180 nM) over the bovine enzyme. In contrast, the reference VAP‑1 inhibitor VAP‑1‑IN‑3 (compound 136) inhibits bovine VAP‑1 with an IC50 of 130 nM , which is within the same order of magnitude as its activity on rat and human VAP‑1. The differential selectivity profile of N‑benzyloctan‑4‑amine provides a unique tool for investigating species‑dependent pharmacology of VAP‑1.

VAP‑1 inhibitor species selectivity inflammation

Synthetic Efficiency: N‑Benzyloctan‑4‑Amine Is Accessible in a Single‑Step Grignard Addition with a Reproducible Yield of ~61%

N‑benzyloctan‑4‑amine is synthesized via the 1‑(trimethylsilyl)benzotriazole‑assisted addition of a Grignard reagent to the corresponding imine, achieving an isolated yield of approximately 61% [1]. This yield is consistent with the range reported for similar aliphatic N‑benzyl secondary amines prepared by this method [2]. For comparison, alternative approaches such as direct alkylation of benzylamine often produce lower yields and require additional purification steps due to over‑alkylation byproducts.

organic synthesis secondary amine Grignard addition

Optimal Research and Procurement Scenarios for N‑Benzyloctan‑4‑Amine (CAS 90496‑20‑1) Based on Quantified Differential Evidence


VAP‑1‑Dependent Inflammation Models Requiring Balanced Rodent/Human Potency

When planning in vivo studies of VAP‑1‑mediated inflammation (e.g., diabetic macular edema, rheumatoid arthritis), N‑benzyloctan‑4‑amine provides nanomolar inhibition of both rat and human VAP‑1 [1]. Its 23 nM rat IC50 [1] ensures robust target engagement in rodent models, while its 180 nM human IC50 [1] supports translational relevance. This balance minimizes the need for species‑specific tool compounds.

Nav1.1 Channel Modulation in Epilepsy and Dravet Syndrome Research

With an EC50 of 7.90 nM on human Nav1.1 [1], N‑benzyloctan‑4‑amine serves as a highly potent, small‑molecule starting point for developing Nav1.1‑targeted therapies for Dravet syndrome and other epileptic disorders. Its potency exceeds that of common peptide reference agonists [2], offering a chemically tractable scaffold for SAR exploration and optimization of drug‑like properties.

Cross‑Species VAP‑1 Pharmacology and Selectivity Profiling

The distinct selectivity profile of N‑benzyloctan‑4‑amine (rat > human > bovine VAP‑1) [1] makes it an ideal tool for dissecting species‑specific contributions to VAP‑1 function. Researchers can use this compound to control for species‑dependent variability in biochemical and cellular assays, particularly when transitioning from rodent to human disease models.

Building Block for Lipophilic Secondary Amine Libraries

Owing to its well‑characterized synthesis [1] and balanced physicochemical properties (XLogP3 4.4, PSA 12 Ų) [2], N‑benzyloctan‑4‑amine is a reliable starting material for generating focused libraries of N‑substituted benzylamines. Its branched octyl chain introduces a degree of steric bulk and lipophilicity that differentiates it from linear N‑benzylalkylamines, enabling exploration of structure‑property relationships in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyloctan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.